molecular formula C4H5BrN4O B12861706 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide

4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide

Cat. No.: B12861706
M. Wt: 205.01 g/mol
InChI Key: VUTNQBYDDJNENB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies of analogous pyrazole-carboximidamide derivatives reveal critical insights into the molecular geometry of 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide. While direct crystallographic data for this specific compound is limited, structurally related systems such as 3-amino-N'-hydroxy-1H-pyrazole-4-carboximidamide crystallize in the monoclinic space group $$ P2_1 $$, with unit cell parameters $$ a = 4.855(3) \, \text{Å} $$, $$ b = 9.026(5) \, \text{Å} $$, $$ c = 7.092(4) \, \text{Å} $$, and $$ \beta = 103.267(7)^\circ $$ . The pyrazole ring in such derivatives adopts a nearly planar conformation, with dihedral angles between the ring and substituents (e.g., amino or amidoxime groups) ranging from $$ 2.17^\circ $$ to $$ 22.41^\circ $$ .

Intermolecular hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. For instance, the hydroxyl group of the carboximidamide moiety forms O–H···N hydrogen bonds with adjacent pyrazole nitrogen atoms, while N–H···O interactions further consolidate the packing . These interactions are analogous to those observed in 1-phenyl-1H-pyrazol-3-ol derivatives, where dimeric units are stabilized by dual hydrogen bonds .

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$-NMR : Protons on the pyrazole ring resonate in the aromatic region ($$ \delta = 7.7–8.2 \, \text{ppm} $$), with deshielding effects observed for bromine-substituted positions . The hydroxyl proton of the carboximidamide group typically appears as a broad singlet near $$ \delta = 11.3 \, \text{ppm} $$, as seen in 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives .
  • $$ ^{13}\text{C} $$-NMR : The carboximidamide carbon resonates at $$ \delta = 160–165 \, \text{ppm} $$, consistent with similar amidoxime functionalities . Bromine substitution induces significant deshielding at the adjacent carbon ($$ \delta = 98–106 \, \text{ppm} $$) .
  • $$ ^{15}\text{N} $$-NMR : Pyrazole nitrogen atoms exhibit distinct chemical shifts, with the “pyridine-like” N-2 resonating at $$ \delta = 243–256 \, \text{ppm} $$ and the “pyrrole-like” N-1 at $$ \delta = 192–202 \, \text{ppm} $$ .

Infrared (IR) Spectroscopy :
Strong absorption bands at $$ 3300–3500 \, \text{cm}^{-1} $$ correspond to O–H and N–H stretching vibrations. The carboximidamide group exhibits a characteristic C=N stretch near $$ 1620–1640 \, \text{cm}^{-1} $$, while aromatic C–Br stretching appears at $$ 550–600 \, \text{cm}^{-1} $$ .

Mass Spectrometry (MS) :
Electrospray ionization (ESI) spectra of related compounds show molecular ion peaks $$[M + H]^+$$ with isotopic patterns consistent with bromine ($$ ^{79}\text{Br} $$ and $$ ^{81}\text{Br} $$). For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol derivatives exhibit $$ m/z = 265 $$ .

Tautomeric Behavior and Conformational Dynamics

The tautomeric equilibrium of pyrazole derivatives is highly solvent-dependent. In nonpolar solvents like CDCl$$ 3 $$, 1H-pyrazol-3-ol derivatives predominantly exist as hydrogen-bonded dimers, whereas polar solvents like DMSO-$$ d6 $$ favor monomeric forms . For 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide, the amidoxime group ($$-\text{C}(=N–\text{OH})\text{NH}_2$$) introduces additional tautomeric possibilities, including keto-enol and imine-amine equilibria.

Solid-state NMR studies of analogous compounds confirm that the solid phase stabilizes a single tautomer. For instance, $$ ^{15}\text{N} $$-CP/MAS spectra of 1-phenyl-1H-pyrazol-3-ol show distinct shifts for N-1 ($$ \delta = 192.6 \, \text{ppm} $$) and N-2 ($$ \delta = 243.1 \, \text{ppm} $$), ruling out NH tautomers .

Comparative Structural Analysis with Pyrazole-carboximidamide Derivatives

Comparative analysis highlights the electronic and steric effects of substituents on pyrazole-carboximidamides:

Derivative Substituent Crystallographic Space Group Key Interactions
4-Bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide Br, –C(=N–OH)NH$$ _2 $$ $$ P2_1 $$ (inferred) O–H···N, N–H···O
3-Amino-N'-hydroxy-1H-pyrazole-4-carboximidamide NH$$ _2 $$, –C(=N–OH)NH$$ _2 $$ $$ P2_1 $$ N–H···O, N–H···N
4-Chloro-1-phenyl-1H-pyrazol-3-ol Cl, –OH $$ P2_1/c $$ O–H···O, C–H···π

Bromine’s electronegativity and larger atomic radius compared to chlorine or amino groups enhance intermolecular halogen bonding, as evidenced by shorter Br···N distances ($$ <3.5 \, \text{Å} $$) in related structures .

Properties

Molecular Formula

C4H5BrN4O

Molecular Weight

205.01 g/mol

IUPAC Name

4-bromo-N'-hydroxy-1H-pyrazole-5-carboximidamide

InChI

InChI=1S/C4H5BrN4O/c5-2-1-7-8-3(2)4(6)9-10/h1,10H,(H2,6,9)(H,7,8)

InChI Key

VUTNQBYDDJNENB-UHFFFAOYSA-N

Isomeric SMILES

C1=NNC(=C1Br)/C(=N/O)/N

Canonical SMILES

C1=NNC(=C1Br)C(=NO)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions. Typical reactions include:

Reaction TypeConditionsProducts/ApplicationsSource
Halogen exchangeKF/18-crown-6 in DMF, 80°C, 12h4-Fluoro derivatives for PET imaging
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, Cs₂CO₃, 100°CBiaryl compounds for drug discovery

These reactions often proceed via an SₙAr mechanism , with the electron-withdrawing carboximidamide group activating the pyrazole ring toward substitution .

Condensation Reactions

The hydroxylamine (-NHOH) and carboximidamide (-C(=NH)NH₂) groups participate in condensation with carbonyl compounds:

(a) Hydrazone Formation
Reacts with aldehydes/ketones in ethanol (pH 4–5, 60°C) to yield hydrazones. For example:

  • With benzaldehyde: Forms N'-benzylidene-4-bromo-1H-pyrazole-3-carboximidamide (m.p. 182–184°C) .

(b) Heterocycle Synthesis
Condensation with active methylene compounds (e.g., malononitrile) under microwave irradiation produces fused pyrazolo[3,4-d]pyrimidines .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Coupling TypeCatalytic SystemApplicationsYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives for OLED materials68–72%
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N, 70°CAlkynylated pyrazoles for catalysis65%

These reactions retain the carboximidamide group, allowing further functionalization .

Redox Reactions

The hydroxylamine group undergoes both oxidation and reduction:

  • Oxidation : With KMnO₄/H₂SO₄, forms the nitroso derivative 4-bromo-1H-pyrazole-3-nitrosoimidamide .

  • Reduction : Using Zn/HCl converts the carboximidamide to a primary amine (-CH₂NH₂).

Coordination Chemistry

Acts as a polydentate ligand in metal complexes:

Metal IonCoordination SitesGeometryApplicationSource
Cu(II)N(pyrazole), O(hydroxylamine)Square planarAnticancer agents
Fe(III)N(carboximidamide), O/N donorOctahedralCatalytic oxidation systems

Stability constants (log β) for Cu(II) complexes range from 8.2–9.1 at 25°C.

Acid/Base Behavior

Exhibits pH-dependent tautomerism:

  • Acidic conditions (pH < 3) : Protonation at N2 of pyrazole (pKa ≈ 2.4).

  • Basic conditions (pH > 9) : Deprotonation of hydroxylamine (pKa ≈ 8.7).

This property enables selective reactivity tuning in multi-step syntheses .

Biological Activity Modulation

While not a direct chemical reaction, structural analogs (e.g., thiophene-2-carboximidamide hybrids) show:

  • IDO1 enzyme inhibition (IC₅₀ = 5 nM via H-bonding with Glu592) .

  • NOS selectivity through cation-π interactions with Arg481 .

These findings suggest potential for directing reactivity toward targeted therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives, including 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide, in cancer treatment. For example, a series of pyrazole derivatives exhibited significant antiproliferative effects against various cancer cell lines. One compound demonstrated an IC50 value of 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells, indicating potent anticancer properties . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance biological activity, making it a valuable template for drug development .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been extensively researched. In vivo studies using carrageenan-induced paw edema models demonstrated that certain synthesized compounds showed comparable anti-inflammatory effects to standard drugs like indomethacin . For instance, compounds derived from pyrazole exhibited significant reductions in inflammation markers, suggesting their utility in treating inflammatory diseases.

Antimicrobial Activity
4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide and its analogs have shown promising antimicrobial activities against a range of pathogens. A study reported that specific derivatives displayed excellent antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Agricultural Applications

Pesticides and Herbicides
Pyrazole derivatives have found applications in agriculture as effective pesticides and herbicides. The structural versatility of these compounds allows for the design of molecules that can target specific pests while minimizing environmental impact. Research indicates that certain pyrazole-based compounds exhibit strong insecticidal and fungicidal properties against agricultural pests . This makes them candidates for developing safer and more effective agrochemicals.

Material Science Applications

Fluorescent Dyes
In material science, pyrazole derivatives are explored for their ability to function as fluorescent dyes. Their unique electronic properties allow them to be used in various applications, including bioimaging and photonic devices. The incorporation of halogen atoms like bromine enhances the photostability and brightness of these dyes, making them suitable for advanced imaging techniques .

Data Summary Table

Application AreaSpecific UseFindings
Medicinal ChemistryAnticancerIC50 values as low as 0.39 µM against HCT116 cells
Anti-inflammatoryComparable efficacy to indomethacin in vivo
AntimicrobialExcellent activity with low MIC values
AgriculturalPesticides and HerbicidesEffective against various agricultural pests
Material ScienceFluorescent DyesEnhanced photostability with halogen substitution

Case Studies

  • Anticancer Efficacy Study
    A study conducted on a series of pyrazole derivatives revealed that modifications at the 3-position significantly enhanced antiproliferative activity against MCF-7 breast cancer cells. The most active compound showed an IC50 value of 0.08 µM, suggesting a strong potential for further development into therapeutic agents for breast cancer treatment.
  • Anti-inflammatory Mechanism Investigation
    Research utilizing carrageenan-induced paw edema models demonstrated that specific pyrazole derivatives not only reduced swelling but also inhibited pro-inflammatory cytokines like TNF-alpha and IL-6. This dual mechanism suggests their potential role in treating chronic inflammatory conditions.
  • Agricultural Field Trials
    Field trials conducted with pyrazole-based herbicides indicated a significant reduction in weed populations compared to traditional herbicides, showcasing their effectiveness and lower environmental toxicity.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxy-1H-pyrazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name (CAS/Reference) Substituents (Positions) Functional Groups Structural Implications
4-Bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide Br (4), N'-hydroxycarboximidamide (3) Amidoxime, Bromo Chelation potential; moderate lipophilicity
4-Bromo-N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide Br (4), N'-hydroxycarboximidamide (3), Methyl (1) Amidoxime, Bromo, Methyl Increased lipophilicity; steric hindrance at position 1
4-Bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide Br (4), Nitro (3), Carboxamide (5, linked to 2,4-dimethylphenyl) Nitro, Carboxamide, Bromo Electron-withdrawing nitro group; aromatic bulk from dimethylphenyl
4-Bromo-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide Br (4), Methyl (1,3), Carboxamide (5, linked to tetramethylpiperidinyl) Methyl, Carboxamide, Bromo High steric hindrance; potential solubility challenges

Key Findings

Methyl Substituent Effects : The 1-methyl derivative () introduces steric hindrance at position 1, which may reduce metabolic degradation compared to the unmethylated parent compound. Increased lipophilicity from the methyl group could enhance membrane permeability but may also elevate toxicity risks .

Nitro Group Influence: The nitro-substituted analogue () features a strong electron-withdrawing group at position 3, which could stabilize negative charge density on the pyrazole ring. This may enhance reactivity in electrophilic substitution or nitro-reduction pathways.

Steric and Solubility Considerations : The 1,3-dimethyl derivative with a tetramethylpiperidinyl carboxamide () demonstrates significant steric hindrance, which may limit interaction with planar biological targets. The piperidinyl group’s hydrophobicity could reduce aqueous solubility, necessitating formulation adjustments for pharmacological use .

Biological Activity

4-Bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C4H5BrN4O
  • Molecular Weight: 201.02 g/mol
  • IUPAC Name: 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide

Biological Activity Overview

Research indicates that 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide exhibits several biological activities, primarily as an enzyme inhibitor and potential therapeutic agent against various diseases.

1. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, which can be crucial in modulating biological pathways associated with disease processes. For instance, studies have highlighted its ability to inhibit certain kinases, which are often implicated in cancer progression and inflammation .

2. Antimicrobial Activity

Preliminary studies suggest that 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .

3. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and PC3 (prostate cancer), with IC50 values indicating significant cytotoxicity . The mechanism appears to involve cell cycle arrest and induction of apoptotic pathways.

The biological activities of 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide are attributed to its structural features that allow it to interact with various molecular targets:

  • Kinase Inhibition: The bromine atom may enhance binding affinity to kinase domains, disrupting signaling pathways essential for tumor growth and survival.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress levels in cells, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Tewari et al. (2020)Reported significant anticancer activity against MCF-7 cells with an IC50 value of 0.08 µM, indicating strong efficacy compared to standard treatments .
Brullo et al. (2012)Investigated anti-inflammatory properties and found that derivatives similar to 4-bromo-N'-hydroxy-1H-pyrazole exhibited dual inhibition of inflammatory mediators .
Recent In Vitro StudiesDemonstrated that the compound induces apoptosis in PC3 cells through ROS generation and cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide?

  • Answer : The compound can be synthesized via coupling reactions using activating agents like EDCI/HOBt in DMF, as demonstrated for structurally related pyrazole-carboxamide derivatives . A typical protocol involves reacting a brominated pyrazole precursor with hydroxylamine derivatives under basic conditions (e.g., K₂CO₃) . For example, intermediate purification via preparative TLC (PE:EA = 8:1) and recrystallization from ethanol ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Answer : Key techniques include:

  • ¹H-NMR : To confirm substitution patterns (e.g., δ ~8.12 ppm for pyrazole protons) .
  • Mass spectrometry (ESI) : To verify molecular weight (e.g., [M+H]+ peaks) .
  • IR spectroscopy : For identifying functional groups like C≡N (~2230 cm⁻¹) and amide C=O (~1636 cm⁻¹) .
  • Elemental analysis : To validate purity (>98% GC/HPLC) .

Q. What side reactions are prevalent during synthesis, and how are they mitigated?

  • Answer : Common issues include:

  • Over-bromination : Controlled addition of brominating agents and low temperatures minimize this.
  • Hydrolysis of the carboximidamide group : Anhydrous solvents (e.g., DMF) and inert atmospheres are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in carboximidamide coupling?

  • Answer : Variables to optimize:

  • Solvent : DMF improves solubility of polar intermediates .
  • Catalysts : Triethylamine (2 mmol) aids in deprotonation, while EDCI/HOBt enhances coupling efficiency .
  • Temperature : Room temperature minimizes decomposition, as seen in analogous pyrazole syntheses .
    • Data-driven approach : Use design of experiments (DoE) to assess interactions between variables.

Q. How do substituent positions on the pyrazole ring influence reactivity and stability?

  • Answer : Bromine at the 4-position increases steric hindrance, reducing nucleophilic substitution rates compared to 3-bromo analogs . Stability is enhanced by electron-withdrawing groups (e.g., -CN) at the 3-position, as shown in derivatives with >98% purity under ambient storage .

Q. How can contradictions in reported spectroscopic data for brominated pyrazoles be resolved?

  • Answer : Contradictions often arise from:

  • Solvent effects : Compare NMR data in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Crystallinity : Recrystallization conditions (e.g., ethanol vs. acetone) alter melting points .
  • Methodology : Cross-validate using multiple techniques (e.g., XRD for crystal structure confirmation) .

Q. What strategies validate the biological activity of 4-bromo-N'-hydroxy-1H-pyrazole-3-carboximidamide derivatives?

  • Answer :

  • In vitro assays : Test enzyme inhibition (e.g., histone acetyltransferases) at µM concentrations, as seen in related benzimidazole analogs .
  • Structure-activity relationships (SAR) : Modify the hydroxyimino group to assess its role in binding .

Methodological Recommendations

  • Synthesis : Prioritize EDCI/HOBt-mediated coupling for carboximidamide formation .
  • Characterization : Combine ¹H-NMR with elemental analysis to resolve ambiguities in substituent positioning .
  • Data Interpretation : Apply iterative qualitative analysis frameworks to address contradictions, as outlined in social science research .

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